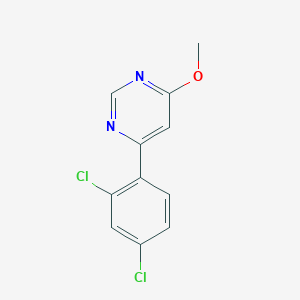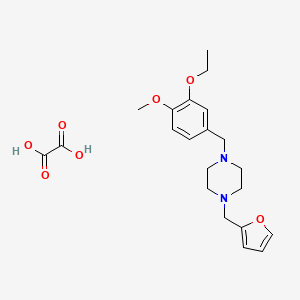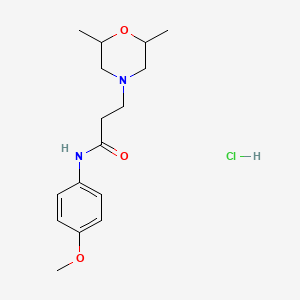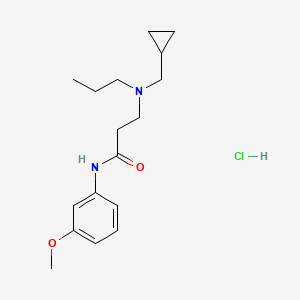![molecular formula C22H21ClN4O4 B3944549 5-[4-(3-chlorobenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B3944549.png)
5-[4-(3-chlorobenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline
Übersicht
Beschreibung
5-[4-(3-chlorobenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to have unique biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 5-[4-(3-chlorobenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline involves the inhibition of specific enzymes and pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been found to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been found to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. In addition, it has been found to have anti-microbial effects against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-[4-(3-chlorobenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline in lab experiments include its high purity, stability, and specificity. It has been synthesized using optimized methods to obtain high yields and purity of the product. It has also been found to be stable under various conditions, making it suitable for use in lab experiments. However, one limitation of using this compound is its potential toxicity, which needs to be carefully evaluated before use.
Zukünftige Richtungen
There are several future directions for research on 5-[4-(3-chlorobenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline. One area of research is the development of new derivatives of this compound with improved pharmacological properties. Another area of research is the evaluation of its potential as a drug candidate for the treatment of various diseases. Additionally, further studies are needed to determine its safety and toxicity profile, as well as its potential interactions with other drugs. Finally, research is needed to explore its potential applications in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields.
Wissenschaftliche Forschungsanwendungen
The compound 5-[4-(3-chlorobenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research has been in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate for the treatment of various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties.
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4/c23-17-4-1-3-16(13-17)22(28)26-10-8-25(9-11-26)18-6-7-21(27(29)30)20(14-18)24-15-19-5-2-12-31-19/h1-7,12-14,24H,8-11,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWQKIKSVJEHTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3944478.png)
![ethyl 4-{[(3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]amino}benzoate](/img/structure/B3944486.png)

![N-(4-{3-[(4-methyl-2-pyrimidinyl)thio]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B3944501.png)

![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3,4-dimethoxyphenyl)glycinamide](/img/structure/B3944515.png)

![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B3944539.png)
![1-(2-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3944546.png)
![N,N-dimethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxamide](/img/structure/B3944555.png)
![4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine](/img/structure/B3944561.png)

![4-[(2-aminoethyl)amino]-N-(4-methylphenyl)-3-nitrobenzamide](/img/structure/B3944575.png)
![N-(3,4-dimethylphenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3944581.png)